

# nonribosomal peptide synthesis enterobactin assembly

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## Compound Focus: Enterobactin

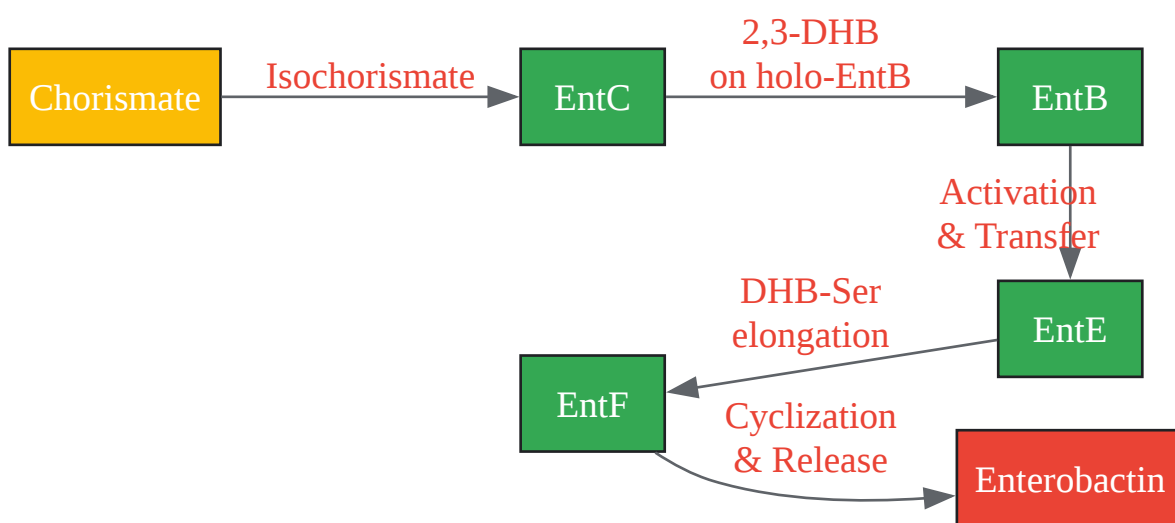
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## Enterobactin NRPS Assembly Line

**Enterobactin** is synthesized by *Escherichia coli* and other enteric bacteria to scavenge iron. Its assembly is a classic example of nonribosomal peptide synthesis, involving a streamlined NRPS system. The diagram below illustrates this enzymatic assembly line.



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The NRPS assembly line for **enterobactin**, from precursor to final cyclized product.

The process begins with the precursor **chorismate** from the shikimate pathway. The key NRPS enzymes involved are **EntB** and **EntF**, which work iteratively to add three identical 2,3-dihydroxybenzoyl-serine (DHB-Ser) units [1] [2].

## Key NRPS Enzymes in Enterobactin Biosynthesis

The **enterobactin** NRPS system consists of core synthetases and auxiliary enzymes. The table below summarizes their functions.

Protein	Primary Function	NRPS Domain/Type	Role in Assembly
<b>EntF</b>	Multimodular NRPS	C - A - T - Te	Central synthetase; activates Ser, performs condensation, and catalyzes cyclization [1] [2].
<b>EntB</b>	Bifunctional enzyme (isochorismatase & carrier protein)	ArCP (Aryl Carrier Protein)	Converts isochorismate to DHB and acts as a covalently tethered carrier for the DHB unit [1] [2].
<b>EntE</b>	Adenylating enzyme	A (Adenylation)	Activates DHB as DHB-AMP and loads it onto the carrier protein of holo-EntB [1] [2].
<b>EntD</b>	Phosphopantetheinyl transferase	PPTase	Essential "activation" enzyme; modifies EntB and EntF with a phosphopantetheine arm, enabling them to carry building blocks [1] [2].
<b>EntH (YbdB)</b>	Proofreading thioesterase	Hotdog-fold thioesterase	Housekeeping role; removes non-native acyl units from misacylated holo-EntB to ensure fidelity [2].

## Experimental Kinetic Analysis of Substrate Specificity

A detailed *in vitro* kinetic analysis provides insight into the specificity and potential proofreading mechanisms within the pathway [2].

Experimental Focus	Key Findings	Experimental Method
<b>EntD Promiscuity</b>	EntD can use various acyl-CoAs, leading to misacylated <b>holo-EntB</b> (e.g., 100% conversion with lauroyl-CoA, palmitoyl-CoA) [2].	Incubation of EntD/EntB with acyl-CoAs; reaction monitoring via <b>ESI-MS</b> [2].
<b>EntE Promiscuity</b>	EntE can activate/load benzoic acid analogues onto holo-EntB (e.g., 100% conversion with 2,4-DHB; 47% with 4-hydroxybenzoate) [2].	Incubation of holo-EntB/EntE with substrate analogues; analysis via <b>ESI-MS</b> [2].
<b>EntH Proofreading</b>	EntH hydrolyzes misacylated holo-EntB (e.g., ( $k_{\text{cat}}$ ) of $3.7 \text{ s}^{-1}$ for 2,4-DHB-EntB) and also hydrolyzes acyl-CoAs to "harvest" CoA [2].	<b>DTNB continuous spectrophotometric assay</b> and <b>ESI-MS</b> to monitor hydrolysis [2].

## Key Experimental Models & Protocols

Several experimental approaches have been crucial for elucidating the function of the **enterobactin** NRPS system.

- **Genetic Knockout and Complementation:** Studies show that **entB- mutants** fail to produce **enterobactin** and are significantly attenuated in virulence [1]. Production can be restored by introducing the complete *ent* gene cluster on a plasmid, confirming the pathway's necessity [3].
- **In Vitro Reconstitution with Purified Components:** The entire lower pathway can be reconstructed *in vitro* using purified **EntD, holo-EntB, EntE, and EntF**, along with the substrates **2,3-DHB, L-Ser, and ATP**. This system allows for precise kinetic measurements and the study of individual reaction steps [2].
- **Cross-Talk with Other Systems (Microcin H47):** Research on the peptide antibiotic **Microcin H47** revealed a strict dependence on the **enterobactin** pathway for its maturation. An *entF-* mutant cannot produce active MccH47, demonstrating that this NRPS is co-opted for the synthesis of another antimicrobial molecule [3].

## Research Applications and Future Directions

Understanding the **enterobactin** NRPS assembly line opens doors for several cutting-edge research and therapeutic applications.

- **NRPS Engineering for Novel Compounds:** The modular nature of NRPSs like EntF is being exploited in **combinatorial biosynthesis** platforms (e.g., the NRPieceS platform). By swapping domains or modules from different NRPS systems, researchers can program the production of "new-to-nature" peptides with potential antimicrobial activity [4] [5].
- **A Target for Anti-Virulence Therapies:** Since **enterobactin** is a key virulence factor, its biosynthesis is a promising target for **anti-virulence drugs** [1]. Inhibiting key enzymes like EntE or EntF could disarm pathogens without killing them, potentially reducing selective pressure for resistance [1].
- **The "Trojan Horse" Drug Delivery Strategy:** The high-affinity iron acquisition system can be hijacked. Scientists are developing **siderophore-antibiotic conjugates** where an antibiotic is chemically linked to a catechol molecule similar to **enterobactin**. The bacterial transporter mistakes the complex for a nutrient and actively imports it, thereby increasing the antibiotic's potency against Gram-negative pathogens [1] [6].

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